![molecular formula C18H13F3N2O2 B2968153 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-31-8](/img/structure/B2968153.png)
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound with the molecular formula C18H13F3N2O2 . It has an average mass of 346.303 Da and a monoisotopic mass of 346.092926 Da .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The introduction of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with methoxy, phenoxy, and trifluoromethylphenyl groups . The trifluoromethylphenyl group is characterized by the presence of a phenyl ring substituted with a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Research by Nezu et al. (1996) revealed that compounds similar to "5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine," specifically 6-(4-phenoxyphenoxy)pyrimidines, demonstrate significant herbicidal activity. These compounds inhibit the Hill reaction, which is crucial for photosynthesis in plants, although selectivity between weeds and crops remains a challenge (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antiviral Activity
Hocková et al. (2003) explored the antiviral potential of pyrimidine derivatives. Though not directly mentioning "this compound," their study on 2,4-diamino-6-substituted pyrimidines revealed marked inhibition against retrovirus replication in cell culture, suggesting potential applications in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Liquid Crystal Properties
Research on the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including those with methoxy groups, by Mikhaleva (2003) opens avenues in materials science for the development of nematic and smectic liquid crystals. This research may have implications for "this compound" in the creation of new liquid crystal displays or other optical devices (Mikhaleva, 2003).
Antimicrobial Activity
The study by Żesławska et al. (2020) on the antimicrobial activity of derivatives of pyrimidine-2(1H)-selenone, with varying positions of methoxy substituents, demonstrated strong activity against Gram-positive bacteria and fungi. This suggests that structurally related compounds like "this compound" could be explored for their antimicrobial properties, potentially leading to new antibacterial and antifungal agents (Żesławska, Korona-Głowniak, Nitek, & Tejchman, 2020).
Corrosion Inhibition
Onyeachu et al. (2019) assessed a pyrimidine-based compound for its ability to inhibit CO2 corrosion of steel in simulated oilfield brine, achieving up to 90% inhibition efficiency. While the study does not directly involve "this compound," it highlights the potential of pyrimidine derivatives in corrosion protection applications, suggesting an area for further exploration (Onyeachu, Quraishi, Obot, & Haque, 2019).
Eigenschaften
IUPAC Name |
5-methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZABJLMDVAUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)
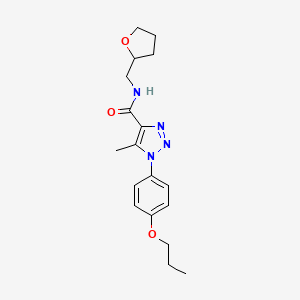
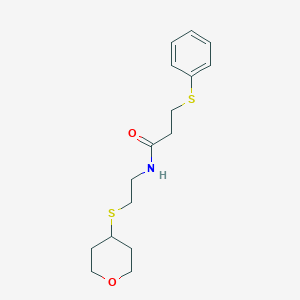
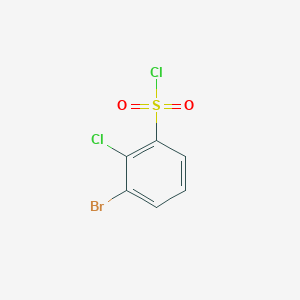
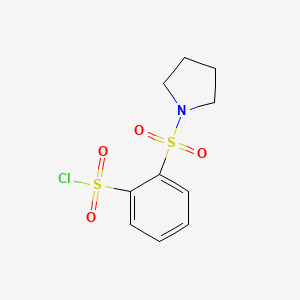
![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)
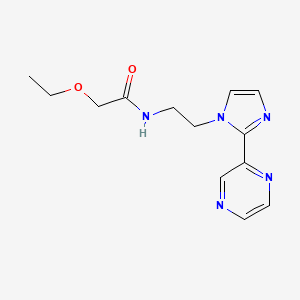
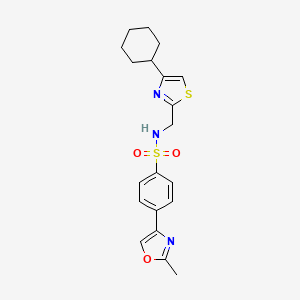
![2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2968087.png)
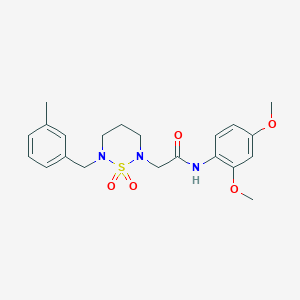
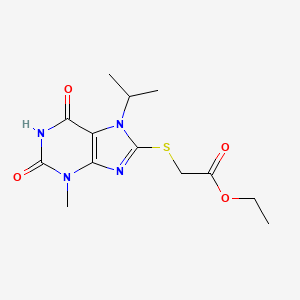
![3,4,5-trimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968091.png)
![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)
